molecular formula C22H13Cl2N3 B2508414 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901018-00-6

1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2508414
CAS No.: 901018-00-6
M. Wt: 390.27
InChI Key: YMIAXXLJMZNSMO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with phenyl and dichlorophenyl substituents. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor under acidic or basic conditions.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl rings. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but differ in their substituents and specific properties.

    Pyrazole Derivatives: These compounds contain the pyrazole ring and are known for their diverse pharmacological activities.

    Quinazoline Derivatives: These compounds have a similar structure but with a different nitrogen arrangement, leading to distinct biological activities.

The uniqueness of this compound lies in its specific substituents and the resulting combination of chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3/c23-18-11-10-15(12-19(18)24)27-22-16-8-4-5-9-20(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIAXXLJMZNSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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